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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain penetrance and central nervous

system (CNS) activity of NVL-655, a novel, brain-penetrant, Anaplastic Lymphoma Kinase

(ALK)-selective tyrosine kinase inhibitor (TKI). NVL-655 is designed to overcome the limitations

of previous generation ALK inhibitors, particularly in treating brain metastases and addressing

resistance mutations.

Core Attributes of NVL-655
NVL-655 is an orally bioavailable, small molecule inhibitor engineered to target ALK fusion

proteins and activating mutations, including those that confer resistance to other TKIs.[1] A key

feature of its design is its ability to cross the blood-brain barrier (BBB), enabling it to target CNS

primary tumors and metastases.[1] Preclinical and clinical data have demonstrated its potential

to address the significant challenge of brain metastases in ALK-positive non-small cell lung

cancer (NSCLC).[2][3][4]

Quantitative Analysis of Brain Penetrance and CNS
Activity
The following tables summarize the key quantitative data from preclinical and clinical studies on

NVL-655's brain penetrance and CNS efficacy.
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Table 1: Preclinical Brain Penetrance Data
Parameter Value Species Method

Compariso
n

Source

Unbound

Brain-to-

Plasma Ratio

(Kp,uu)

~0.4
Wistar Han

rats

In vivo

pharmacokin

etic study

Higher than

lorlatinib
[5]

Note: A Kp,uu value greater than 0.3 is generally considered indicative of good brain

penetrance.[6][7]

Table 2: Preclinical In Vitro CNS Activity
Cell Line /
Model

ALK Mutation
Status

NVL-655 IC50 Key Findings Source

YU-1077

(patient-derived)

EML4-ALK v3

G1202R
< 1 nM

>10-fold more

potent than

lorlatinib

[8]

Ba/F3
EML4-ALK v1

G1202R
0.9 nM

57-fold more

potent than

lorlatinib (IC50 =

51 nM)

[2]

Multiple ALK-

driven cell lines

Fusions, single

mutations,

compound

mutations

Potent activity

Broad activity

against various

resistance

mutations

[3]

Table 3: Preclinical In Vivo CNS Antitumor Activity
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Model Treatment Key Outcomes Source

Intracranial YU-1077

xenograft (mice)

NVL-655 (0.5 and 1.5

mg/kg)

Rapid tumor

regression confirmed

by MRI

[8]

Intracranial Ba/F3

EML4-ALK v1

G1202R/L1196M

xenograft (mice)

NVL-655

Extended median

survival (>4-fold, p <

0.0001)

[5]

Table 4: Clinical CNS Activity (ALKOVE-1 Phase 1/2
Trial)

Patient Population Key CNS-related Findings Source

Heavily pretreated ALK+

NSCLC with baseline CNS

metastases (51% of patients)

Durable intracranial responses

observed, including CNS

partial responses after prior

lorlatinib.

[3][9]

Heavily pretreated ALK+

NSCLC with brain metastases

(60% of patients)

About 40% of patients

experienced measurable tumor

shrinkage.

[10]

Three case studies of heavily

pretreated ALK fusion-positive

NSCLC with brain metastases

Tumor responses observed

without CNS side effects

typically associated with TRK

inhibition.

[2][4]

Signaling Pathways and Mechanism of Action
NVL-655 exerts its therapeutic effect by inhibiting the ALK signaling pathway, which is

constitutively activated in ALK-driven cancers. This inhibition leads to the downregulation of

downstream signaling cascades responsible for cell growth and survival.
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ALK Signaling Pathway Inhibition by NVL-655
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Caption: Inhibition of the ALK signaling pathway by NVL-655.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are overviews of the key experimental protocols used to assess the brain penetrance and CNS

activity of NVL-655.

Measurement of Unbound Brain-to-Plasma Partition
Coefficient (Kp,uu)
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The Kp,uu is a critical parameter for quantifying the extent of a drug's brain penetration.[6] It

represents the ratio of the unbound drug concentration in the brain to that in the plasma at

steady state.[11]

Methodology Overview:

Animal Model: Wistar Han rats are commonly used for pharmacokinetic studies.[5]

Drug Administration: A single oral dose of NVL-655 (e.g., 10 mg/kg) is administered.[5]

Sample Collection: At a specified time point (e.g., 1 hour post-dose), blood and brain tissue

are collected.[5]

Determination of Unbound Drug Concentration:

Plasma: The unbound fraction in plasma (fu,plasma) is determined using techniques like

equilibrium dialysis.

Brain: The unbound fraction in the brain (fu,brain) is determined, often using the brain slice

method or brain homogenate method.[7]

Calculation of Kp,uu: The total brain-to-plasma concentration ratio (Kp) is measured and

then corrected by the unbound fractions in brain and plasma to calculate Kp,uu.[7][12]
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Workflow for Kp,uu Determination
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Caption: Experimental workflow for determining the Kp,uu of NVL-655.

Orthotopic Patient-Derived Xenograft (PDX) Models of
CNS Tumors
Orthotopic xenograft models are instrumental in evaluating the efficacy of anti-cancer agents in

a setting that closely mimics the human disease state.[13][14]

Methodology Overview:
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Tumor Cell Preparation: Patient-derived tumor cells, such as YU-1077 from an alectinib-

resistant NSCLC patient with an EML4-ALK G1202R mutation, are cultured.[15]

Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are used to prevent

rejection of the human tumor cells.

Intracranial Injection: A stereotactic apparatus is used to precisely inject the tumor cells into

the brain of the mice.[13][16]

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using methods such as

Magnetic Resonance Imaging (MRI) or bioluminescence imaging if the cells are luciferase-

tagged.[5][8]

Drug Treatment: Once tumors are established, mice are treated with NVL-655 or a vehicle

control.

Efficacy Assessment: The effect of the treatment on tumor volume and overall survival is

measured.[5][8]
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Orthotopic PDX Model Workflow for CNS Activity
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Caption: Workflow for assessing CNS antitumor activity using orthotopic PDX models.

Conclusion
NVL-655 demonstrates significant brain penetrance and potent CNS antitumor activity in both

preclinical models and clinical settings. Its ability to achieve therapeutic concentrations in the

brain, combined with its broad activity against resistance mutations, positions it as a promising

agent for patients with ALK-positive cancers, particularly those with brain metastases. The

ongoing ALKOVE-1 clinical trial will further elucidate the clinical benefit of NVL-655 in this

patient population.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [NVL-655: A Technical Overview of Brain Penetrance
and CNS Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329299#nvl-655-brain-penetrance-and-cns-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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